Spectroscopic data (NMR, IR, Mass Spec) of 1-Benzyl-1H-imidazol-2-amine
Spectroscopic data (NMR, IR, Mass Spec) of 1-Benzyl-1H-imidazol-2-amine
An In-Depth Spectroscopic Analysis of 1-Benzyl-1H-imidazol-2-amine: A Guide for Researchers
Introduction: The Structural Significance of a Versatile Scaffold
1-Benzyl-1H-imidazol-2-amine (CAS: 22944-67-8, Molecular Formula: C₁₀H₁₁N₃, Molecular Weight: 173.21 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry.[1] The 2-aminoimidazole skeleton is a crucial building block in the design of bioactive molecules, frequently found in alkaloids isolated from marine sponges.[2] These structures serve as promising lead compounds for a wide array of druggable targets due to their diverse pharmacological activities.[2] Furthermore, the 1-benzyl substituent provides a vital structural feature for modulating the physicochemical properties and biological activity of the core imidazole scaffold, making it a valuable intermediate in drug discovery programs targeting infectious diseases, inflammation, and oncology.[3]
Given its foundational role in the synthesis of more complex therapeutic agents, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the expected spectroscopic data for 1-Benzyl-1H-imidazol-2-amine, grounded in data from analogous structures and fundamental spectroscopic principles. As a self-validating system, the combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides orthogonal data points that, when taken together, create a unique spectral fingerprint for the molecule, ensuring its identity and quality.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used.
Caption: Numbering scheme for 1-Benzyl-1H-imidazol-2-amine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms.
Predicted ¹H NMR Data
The following data are predicted for a solution in a standard deuterated solvent like DMSO-d₆, which is effective at solubilizing such compounds and allows for the observation of exchangeable amine protons.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H9, H10, H11, H12, H13 | 7.25 - 7.40 | Multiplet (m) | 5H | Phenyl ring protons |
| H5 | 6.95 | Doublet (d) | 1H | Imidazole ring proton |
| H4 | 6.60 | Doublet (d) | 1H | Imidazole ring proton |
| NH₂ | 5.80 | Broad Singlet (br s) | 2H | Amine protons (exchangeable) |
| H7 | 5.05 | Singlet (s) | 2H | Benzylic methylene protons |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
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Aromatic Region (7.25 - 7.40 ppm): The five protons on the benzyl group's phenyl ring are expected to resonate as a complex multiplet in this region. Their specific shifts are influenced by the electron-withdrawing nature of the imidazole ring system, but they generally fall within the standard aromatic proton range. Data from similar 1-benzyl-1H-benzimidazole structures show this phenyl multiplet between 7.2 and 7.4 ppm.[4]
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Imidazole Protons (6.60 and 6.95 ppm): The two protons on the imidazole ring (H4 and H5) appear as distinct doublets due to coupling with each other. Their chemical shifts are significantly upfield compared to the phenyl protons. This is a characteristic feature of the electron-rich five-membered imidazole heterocycle. In 1-benzylimidazole, the corresponding protons appear at approximately 6.9 and 7.1 ppm.[5] The presence of the electron-donating amino group at the C2 position is expected to shield these protons further, shifting them to a lower ppm value.
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Amine Protons (5.80 ppm): The two protons of the primary amine (NH₂) typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or the solvent. In DMSO-d₆, these exchangeable protons are readily observed.
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Benzylic Protons (5.05 ppm): The two methylene protons (H7) of the benzyl group are chemically equivalent and are adjacent to no other protons, thus they appear as a sharp singlet. Their position around 5.0 ppm is deshielded from a typical aliphatic CH₂ group due to the anisotropic effect of the phenyl ring and the electron-withdrawing effect of the adjacent imidazole nitrogen (N1). This specific signal is a strong indicator of the N-benzyl substructure. For comparison, the benzylic protons in phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates appear around 5.3-5.4 ppm.[4]
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-1H-imidazol-2-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
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Data Acquisition:
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
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Collect 16-32 scans to ensure a good signal-to-noise ratio.
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Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, offering direct evidence for the number and type of carbon environments.
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C2 | 150.0 | Imidazole C-N(H₂) |
| C8 | 137.5 | Phenyl C-ipso |
| C10, C12 | 128.8 | Phenyl C-meta |
| C9, C13 | 127.5 | Phenyl C-ortho |
| C11 | 127.0 | Phenyl C-para |
| C5 | 121.5 | Imidazole CH |
| C4 | 115.0 | Imidazole CH |
| C7 | 49.5 | Benzylic CH₂ |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
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C2 Carbon (150.0 ppm): This is the most downfield carbon signal in the imidazole ring. Its significant deshielding is a direct consequence of being bonded to three electronegative nitrogen atoms (N1, N3, and the exocyclic amino N). This is a hallmark of the 2-aminoimidazole moiety.
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Phenyl Carbons (127.0 - 137.5 ppm): The six carbons of the benzyl group's phenyl ring will give four distinct signals (ipso, ortho, meta, para) in the aromatic region. The C-ipso carbon (C8), directly attached to the benzylic CH₂, is typically found around 137.5 ppm. The remaining CH carbons of the ring appear in the narrow range of 127-129 ppm, consistent with a monosubstituted benzene ring.
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Imidazole CH Carbons (115.0 and 121.5 ppm): The two CH carbons of the imidazole ring (C4 and C5) are shielded relative to typical aromatic carbons due to the electron-rich nature of the heterocycle. Their exact positions are sensitive to substitution, but they are expected to be clearly resolved from the phenyl carbons. Studies on benzimidazoles provide a useful reference for these types of heterocyclic carbons.[6][7]
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Benzylic Carbon (49.5 ppm): The benzylic CH₂ carbon (C7) is expected around 49.5 ppm. This chemical shift is characteristic of a carbon atom situated between an aromatic ring and a nitrogen atom. For comparison, the benzylic carbon in a related 1-benzyl-3-alkyl-imidazolium salt was observed at 51.4 ppm.[8]
Experimental Protocol: ¹³C NMR Acquisition
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Sample and Instrumentation: Use the same sample and spectrometer as for the ¹H NMR experiment.
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Data Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single sharp peak for each unique carbon.
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Typical parameters include a 45° pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2-5 seconds.
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A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
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Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the solvent signal (DMSO-d₆ at δ = 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (NH₂) |
| 3150 - 3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2950 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1640 | N-H Bend (Scissoring) | Primary Amine (NH₂) |
| 1600 - 1450 | C=N and C=C Stretch | Imidazole & Phenyl Rings |
| 1330 - 1250 | C-N Stretch | Aromatic Amine |
| 750 - 700 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum provides a clear, self-validating checklist for the key functional groups.
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N-H Vibrations: The most diagnostic signals for this molecule are those from the primary amine. A pair of medium-intensity bands is expected in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[9] The presence of two bands in this region is strong evidence for a primary amine (R-NH₂). Additionally, a characteristic N-H bending vibration should appear around 1640 cm⁻¹.[10]
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C-H Vibrations: The spectrum will be marked by sharp peaks above 3000 cm⁻¹ for the aromatic C-H stretches of the phenyl and imidazole rings, and peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches of the benzylic CH₂ group.
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Fingerprint Region (below 1600 cm⁻¹): This region contains a complex series of absorptions. Key features include C=N and C=C stretching vibrations from the two aromatic rings between 1600 and 1450 cm⁻¹. A strong C-N stretching band for the aromatic amine character is expected around 1330-1250 cm⁻¹.[9] Finally, a strong, sharp band between 750-700 cm⁻¹ would indicate the C-H out-of-plane bending characteristic of a monosubstituted benzene ring.
Experimental Protocol: IR Acquisition (ATR Method)
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Sample Preparation: No special preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
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Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
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Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
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Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through the analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (mass-to-charge ratio) | Proposed Ion | Interpretation |
| 173 | [C₁₀H₁₁N₃]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium Cation |
| 82 | [C₃H₄N₃]⁺ | Imidazol-2-amine Cation |
Expertise & Experience: Interpreting the Mass Spectrum
The fragmentation of 1-Benzyl-1H-imidazol-2-amine under electron ionization (EI) is expected to be governed by the stability of the resulting fragments.
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Molecular Ion (m/z 173): The peak corresponding to the intact molecule radical cation should be clearly visible. Its m/z value provides the nominal molecular weight of the compound.
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Base Peak (m/z 91): The most favorable fragmentation pathway is the cleavage of the benzylic C-N bond. This benzylic cleavage is highly common because it generates the very stable tropylium cation ([C₇H₇]⁺) at m/z 91. This is often the most intense peak (the base peak) in the spectrum for N-benzyl compounds.
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Other Key Fragments (m/z 82): The other part of the molecule resulting from the benzylic cleavage is the 1H-imidazol-2-amine radical, which upon ionization forms a cation at m/z 82. The presence of both m/z 91 and m/z 82 peaks is compelling evidence for the N-benzyl-2-aminoimidazole structure.
Visualization of Mass Spectrometry Fragmentation
Sources
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- 2. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-1H-imidazol-2-amine | 22944-67-8 | Benchchem [benchchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. 1-Benzylimidazole(4238-71-5) 1H NMR spectrum [chemicalbook.com]
- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. asianpubs.org [asianpubs.org]
